N-Cyclohexyl 2-(boc-amino)propanamide

Overview

Description

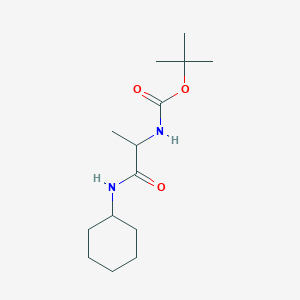

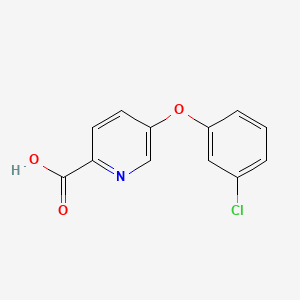

N-Cyclohexyl 2-(boc-amino)propanamide is a chemical compound with the molecular formula C14H26N2O3 . Its IUPAC name is tert-butyl N-[1-(cyclohexylamino)-1-oxopropan-2-yl]carbamate . The compound has a molecular weight of 270.37 g/mol .

Molecular Structure Analysis

The InChI code for this compound is1S/C14H26N2O3/c1-10(15-13(18)19-14(2,3)4)12(17)16-11-8-6-5-7-9-11/h10-11H,5-9H2,1-4H3,(H,15,18)(H,16,17) . The Canonical SMILES is CC(C(=O)NC1CCCCC1)NC(=O)OC(C)(C)C . Physical And Chemical Properties Analysis

This compound has several computed properties. It has a molecular weight of 270.37 g/mol . The compound has a XLogP3-AA value of 2.5, indicating its partition coefficient between octanol and water . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 5 rotatable bonds . The exact mass and monoisotopic mass of the compound are 270.19434270 g/mol . The topological polar surface area is 67.4 Ų . The compound has a complexity of 317 .Scientific Research Applications

Enantiomerically Pure β-Amino Acids Synthesis

Enantiomerically pure trans-2-aminocyclohexanecarboxylic acid, a key building block for helical β-peptides, can be derived from trans-cyclohexane-1,2-dicarboxylic acid. This process involves cyclization to anhydride, amide formation with ammonia, and Hofmann-type degradation. The N-BOC protected derivatives are crucial for further applications in peptide synthesis, demonstrating the versatility of N-Cyclohexyl 2-(boc-amino)propanamide derivatives in producing enantiomerically pure compounds (Berkessel, Glaubitz, & Lex, 2002).

Root Growth-Inhibitory Activity

N-substituted 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides, derived from condensation of 2-(tert-butoxycarbonylamido)-3-(furan-2-yl)propanoic acid with amines, have shown potent root growth-inhibitory activity. This indicates potential agricultural applications of this compound derivatives in controlling plant growth and development (Kitagawa & Asada, 2005).

β-Oligopeptides Synthesis

The synthesis of partially and fully protected β-oligopeptides from 1-(aminomethyl)cyclopropanecarboxylic acid, which is readily available from cyanoacetate and dibromoethane, showcases another application. N-Boc protection is employed in the fragment-coupling synthesis, highlighting the role of this compound derivatives in peptide research (Abele, Seiler, & Seebach, 1999).

GPCR Agonists Development

Research into gastrin-releasing peptide/neuromedin B receptor antagonists revealed that certain derivatives, including those related to this compound, act as potent agonists for human formyl-peptide receptors (FPRs). This discovery opens up new avenues for therapeutic applications, particularly in modulating immune responses (Schepetkin et al., 2011).

Diastereoselective Synthesis

The diastereoselective synthesis of cyclohexylnorstatine, using Boc-L-phenylalaninol, underscores the utility of this compound derivatives in creating specific stereochemical configurations in molecules, which is crucial for the development of pharmaceuticals (Harada et al., 1989).

Properties

IUPAC Name |

tert-butyl N-[1-(cyclohexylamino)-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O3/c1-10(15-13(18)19-14(2,3)4)12(17)16-11-8-6-5-7-9-11/h10-11H,5-9H2,1-4H3,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYAAGWPQSQMMII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1CCCCC1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-3H-spiro[benzofuran-2,4'-piperidine] hcl](/img/structure/B3024838.png)

![3-(4-Chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B3024842.png)

![{[4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3024843.png)

![3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B3024846.png)